3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a brominated phenyl group, a piperidinone ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Brominated Phenyl Intermediate: The starting material, 4-bromo-3-methylphenyl, is prepared through bromination of 3-methylphenyl using bromine in the presence of a catalyst.
Formation of the Piperidinone Ring: The brominated phenyl intermediate undergoes a cyclization reaction with a suitable amine to form the piperidinone ring.
Introduction of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The brominated phenyl group and the piperidinone ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The nitrile group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylphenyl isocyanate
- 3-(4-Bromo-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- 2-(4-Bromo-3-methylphenoxy)ethan-1-amine
Uniqueness
3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H15BrN2O2 |
---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
3-[1-(4-bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-9-11(4-5-13(10)16)18-8-2-3-12(15(18)20)14(19)6-7-17/h4-5,9,12H,2-3,6,8H2,1H3 |
InChI Key |
DREPOYGLJXHEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC(C2=O)C(=O)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.